MitoTEMPO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H35ClN2O2P |

|---|---|

Molecular Weight |

510.0 g/mol |

InChI |

InChI=1S/C29H34N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23H,20-22H2,1-4H3;1H |

InChI Key |

WKKFJIJNGHNQQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

MitoTEMPO: A Technical Guide to its Mechanism of Action in Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction, a hallmark of numerous pathologies, is intrinsically linked to the excessive production of reactive oxygen species (ROS), particularly mitochondrial superoxide (B77818) (O₂•⁻). This overabundance of ROS inflicts damage upon mitochondrial components, impairs cellular respiration, and can initiate apoptotic cell death. MitoTEMPO, a mitochondria-targeted antioxidant, has emerged as a promising therapeutic agent due to its specific accumulation within the mitochondria and its potent superoxide dismutase (SOD) mimetic activity. This technical guide provides an in-depth analysis of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling pathways.

Core Mechanism of Action

This compound's efficacy stems from its unique chemical structure, which combines a piperidine (B6355638) nitroxide (TEMPO) moiety with a lipophilic triphenylphosphonium (TPP⁺) cation.[1][2] The positively charged TPP⁺ facilitates the molecule's accumulation several hundred-fold within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[3] Once localized, the TEMPO component acts as a potent SOD mimetic, catalyzing the dismutation of superoxide into hydrogen peroxide (H₂O₂) and oxygen.[2][4] This targeted neutralization of superoxide at its primary site of production prevents downstream oxidative damage and restores mitochondrial homeostasis.

Quantitative Effects on Mitochondrial Parameters

The administration of this compound has been shown to elicit significant, quantifiable improvements in key indicators of mitochondrial health. The following tables summarize the dose-dependent effects of this compound across various experimental models.

| Parameter | Cell/Tissue Model | This compound Concentration | Observed Effect | Reference(s) |

| Mitochondrial Superoxide | Bovine Oocytes | 1.00 µM | Significant reduction in intracellular ROS levels. | [5] |

| Cardiomyocytes | 25 nmol/l | Prevented high glucose-induced mitochondrial superoxide generation. | [6] | |

| Sepsis Mouse Model | 10 mg/kg | Reduced mitochondrial superoxide generation. | [7] | |

| Mitochondrial Membrane Potential | SH-SY5Y Neuroblastoma Cells | 50 and 100 µM | Improved mitochondrial membrane potential following glutamate-induced toxicity. | [4] |

| Bull Semen | 80 µM | Increased mitochondrial membrane potential. | [7] | |

| Cellular ATP Levels | Noise-Exposed Rat Cochleae | 1 mg/kg | Significantly restored ATP levels. | [8] |

| ATP-Depleted Renal Epithelial Cells | 1-1000 nM | Reduced ATP depletion-induced cytotoxicity in a dose-dependent manner. | [9] | |

| SOD Activity | SH-SY5Y Neuroblastoma Cells | 50 and 100 µM | Restored SOD activity to 76.78% and 98.12%, respectively. | [4] |

| LPS-Induced Sepsis Mice | Not Specified | Significantly increased SOD activity. | [10] |

Key Signaling Pathways Modulated by this compound

This compound's primary action of quenching mitochondrial superoxide has cascading effects on various downstream signaling pathways implicated in cell survival and death. By mitigating oxidative stress, this compound can prevent the activation of pro-apoptotic pathways and promote cell survival.

Experimental Protocols

Measurement of Mitochondrial Superoxide using MitoSOX Red

Principle: MitoSOX Red is a cell-permeant fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.[11][12][13][14]

Methodology:

-

Cell Preparation: Seed cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish) and culture to the desired confluency.

-

Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[12] Immediately before use, dilute the stock solution to a final working concentration of 500 nM to 5 µM in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.[11][12]

-

Cell Staining:

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[11]

-

Washing: Gently wash the cells three times with pre-warmed buffer.[11]

-

Analysis:

Assessment of Mitochondrial Membrane Potential using JC-1

Principle: JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low mitochondrial membrane potential and forms red-fluorescent "J-aggregates" at high mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[16][17][18][19][20]

Methodology:

-

Cell Preparation: Culture cells as described for the MitoSOX Red assay. Include positive (e.g., treated with CCCP, a mitochondrial uncoupler) and negative controls.[17]

-

Reagent Preparation: Prepare a 200 µM stock solution of JC-1 in DMSO. Create a working solution by diluting the stock to 1-10 µM in cell culture medium.[16]

-

Cell Staining: Replace the culture medium with the JC-1 working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.[16][17]

-

Washing (Optional but Recommended): Rinse cells with a pre-warmed assay buffer.[16]

-

Analysis:

-

Fluorescence Microscopy: Observe cells using standard FITC (for green monomers) and Rhodamine (for red aggregates) filters.[16]

-

Flow Cytometry: Analyze cells using 488 nm excitation and detect green fluorescence in the FL1 channel and orange-red fluorescence in the FL2 channel.[16]

-

Plate Reader: Measure red fluorescence (Ex/Em = ~540/590 nm) and green fluorescence (Ex/Em = ~485/535 nm).[17]

-

Quantification of Cellular ATP Levels using a Luciferase-Based Assay

Principle: This bioluminescent assay is based on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces light. The amount of light emitted is directly proportional to the cellular ATP concentration.[21][22][23][24][25]

Methodology:

-

Cell Preparation: Seed a known number of cells (typically 10³-10⁴) in a luminometer-compatible plate.

-

Reagent Preparation: Prepare the ATP detection cocktail containing ATP assay buffer, D-luciferin, and firefly luciferase according to the manufacturer's instructions.[21][22]

-

Cell Lysis:

-

Luminescence Reaction: Add the ATP detection cocktail to the cell lysate.

-

Measurement: Immediately measure the luminescence using a luminometer.[21]

-

Quantification: Generate a standard curve using known concentrations of ATP to determine the ATP concentration in the experimental samples.[21]

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical experimental workflow for assessing the protective effects of this compound against a mitochondrial insult.

Conclusion

This compound represents a highly specific and effective tool for combating mitochondrial dysfunction driven by superoxide-mediated oxidative stress. Its targeted action within the mitochondria allows for the direct mitigation of a primary driver of cellular damage in a wide range of diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of this compound. As research into mitochondrial medicine advances, the precise and targeted approach offered by molecules like this compound will undoubtedly play a crucial role in the development of novel therapies for a multitude of debilitating conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Addition of this compound to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. apexbt.com [apexbt.com]

- 13. 2.2. Measurement of mitochondrial superoxide generation [bio-protocol.org]

- 14. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. 101.200.202.226 [101.200.202.226]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. chem-agilent.com [chem-agilent.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. sm.unife.it [sm.unife.it]

- 24. ATP assay [protocols.io]

- 25. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]

MitoTEMPO: A Technical Guide to its Role in Scavenging Mitochondrial Superoxide Radicals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MitoTEMPO is a mitochondria-targeted antioxidant designed to specifically scavenge superoxide (B77818) radicals at their primary site of production within the cell. Comprising a piperidine (B6355638) nitroxide (TEMPO) moiety coupled with a lipophilic triphenylphosphonium (TPP⁺) cation, this compound readily permeates mitochondrial membranes and accumulates within the mitochondrial matrix.[1][2][3] Its superoxide dismutase (SOD) mimetic activity allows it to catalytically convert superoxide into less reactive species, thereby mitigating mitochondrial oxidative stress implicated in a wide range of pathologies.[1][4][5][6] This guide provides a comprehensive overview of this compound's mechanism of action, quantitative efficacy, relevant experimental protocols, and its influence on key signaling pathways.

Core Mechanism of Action: Mitochondrial Superoxide Scavenging

This compound's efficacy stems from its unique chemical structure. The TPP⁺ cation facilitates its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.[1] Once localized, the TEMPO moiety acts as a potent SOD mimetic, catalyzing the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[5][6][7] This process is a cyclical redox reaction where the nitroxide radical is reduced by superoxide and subsequently regenerated.

The primary role of this compound is to alleviate the burden of superoxide, a major reactive oxygen species (ROS) produced as a byproduct of the electron transport chain.[8] By reducing mitochondrial superoxide levels, this compound helps to prevent downstream oxidative damage to mitochondrial DNA, proteins, and lipids, thereby preserving mitochondrial function.[9][10]

Quantitative Efficacy of this compound

The superoxide scavenging activity of this compound has been quantified in various studies. The following table summarizes key quantitative data regarding its efficacy.

| Parameter | Value | Species/System | Reference |

| IC₅₀ for Superoxide Scavenging | 10 µM | Xanthine/Xanthine Oxidase Assay | [8] |

| Rate Constant for reaction with O₂⁻ | 3.7 x 10⁵ M⁻¹s⁻¹ | Electron Spin Resonance (ESR) with EMPO spin trap | [8] |

| Mitochondrial Accumulation | Several hundred-fold compared to cytoplasm | Driven by membrane potential | [1] |

Experimental Protocols

General Protocol for Cell Culture Experiments with this compound

This protocol outlines a typical workflow for treating cultured cells with this compound to investigate its effects on cellular stress.

References

- 1. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound = 98 HPLC 1334850-99-5 [sigmaaldrich.com]

- 4. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondria Specific Antioxidant, this compound, Modulates Cd Uptake and Oxidative Response of Soybean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

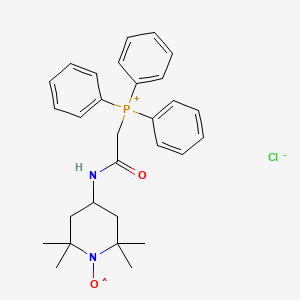

Chemical structure and properties of MitoTEMPO

An In-depth Technical Guide to MitoTEMPO for Researchers and Drug Development Professionals

Introduction

This compound, or (2-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride, is a novel mitochondria-targeted antioxidant. It has garnered significant attention in the scientific community for its ability to selectively scavenge mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818).[1][2] This property makes it a valuable tool for investigating the role of mitochondrial oxidative stress in a wide array of pathologies and a promising therapeutic candidate for diseases where such stress is a key etiological factor.[3][4]

This guide provides a comprehensive overview of this compound's chemical structure, properties, mechanism of action, and its role in significant cellular signaling pathways. It also includes a compilation of quantitative data from various studies and detailed experimental protocols for its application in both in vivo and in vitro models.

Chemical Structure and Properties

This compound is a hybrid molecule synthesized by combining the nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a triphenylphosphonium (TPP⁺) cation through an amide linkage.[5] The TPP⁺ cation is lipophilic and readily penetrates cell membranes, leading to its accumulation within the mitochondria, driven by the large mitochondrial membrane potential.[5] This targeted delivery system concentrates the antioxidant moiety at a primary site of cellular ROS production.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₅ClN₂O₂P | [2][6] |

| Molecular Weight | 510.03 g/mol | [2][6] |

| CAS Number | 1334850-99-5 | [2] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [7] |

| Solubility | DMSO: 255 mg/mL (499.97 mM) | [8] |

| H₂O: 60 mg/mL (117.64 mM) | [8] | |

| Ethanol | [9] |

Mechanism of Action

This compound functions as a superoxide dismutase (SOD) mimetic.[2][10] The TEMPO moiety is responsible for scavenging superoxide (O₂•⁻) and other alkyl radicals.[1] This catalytic cycle involves the conversion of superoxide to either oxygen (O₂) or hydrogen peroxide (H₂O₂), which can be further detoxified by other cellular enzymes like catalase.[10] The TPP⁺ cation ensures that this antioxidant activity is localized within the mitochondrial matrix, where it can effectively mitigate oxidative damage at its source.[5]

Involvement in Cellular Signaling Pathways

This compound's ability to modulate mitochondrial ROS levels allows it to influence a variety of downstream signaling pathways implicated in cell survival, apoptosis, and inflammation.

ERK1/2 Signaling in Diabetic Cardiomyopathy

In the context of diabetic cardiomyopathy, high glucose levels induce mitochondrial superoxide generation, leading to increased oxidative stress.[1] This activates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in pathological cardiac changes. This compound prevents this by scavenging mitochondrial superoxide, thereby inhibiting the downstream activation of ERK1/2 and reducing apoptosis and hypertrophy in cardiomyocytes.[1]

PI3K/Akt/mTOR and Autophagy Signaling in Neuroprotection

In neuroblastoma cells, glutamate-induced cytotoxicity is associated with excessive mitochondrial ROS, which can trigger excessive autophagy and lead to cell death. This compound provides neuroprotection by not only scavenging ROS but also by modulating the PI3K/Akt/mTOR signaling pathway.[11] By preserving this pathway's activity, which is typically suppressed by oxidative stress, this compound inhibits excessive autophagic flux, thereby promoting neuronal survival.[11]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous studies across different models. The following table summarizes key findings.

Table 2: Summary of Quantitative Effects of this compound

| Model System | Condition | This compound Dose/Conc. | Measured Parameter | Result | Reference(s) |

| Mouse Model | Diabetic Cardiomyopathy | 0.7 mg/kg/day (i.p.) | Mitochondrial ROS Generation | Abolished increase | [1][12] |

| 0.7 mg/kg/day (i.p.) | Protein Carbonyl Content | Prevented increase | [1][12] | ||

| Mouse Model | Acetaminophen (B1664979) (APAP) Hepatotoxicity | 20 mg/kg (i.p.) | Plasma ALT at 6h | ~70% reduction vs. APAP alone | [5] |

| 20 mg/kg (i.p.) | GSSG-to-GSH ratio | Significantly lowered | [5] | ||

| Mouse Model | Noise-Induced Hearing Loss | 10 mg/kg/day (i.p.) | DHE Fluorescence (ROS) | Significantly reduced | [3] |

| Rat Model | Neuropathic Pain (CCI) | 0.7 mg/kg/day (i.p.) | Paw Withdrawal Threshold | Significantly increased | [13] |

| 0.7 mg/kg/day (i.p.) | Serum SOD Activity | Significantly increased | [13] | ||

| SH-SY5Y Cells | Glutamate-induced toxicity | 50-100 µM | Cell Viability | Significantly increased | [11] |

| Cardiomyocytes | High Glucose (30 mmol/l) | 25 nmol/l | Mitochondrial Superoxide | Prevented increase | [1] |

| Mouse Model | Burn Injury | 0.7 mg/kg (i.p.) | Cardiac Mitochondria H₂O₂ | 85% decrease vs. burn alone | [14] |

| 0.7 mg/kg (i.p.) | Cardiac MnSOD Activity | 72% increase vs. burn alone | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for in vivo and in vitro applications of this compound.

In Vivo Protocol: Acetaminophen-Induced Hepatotoxicity in Mice

This protocol is adapted from studies investigating the protective effects of this compound against drug-induced liver injury.[5][15]

-

Animal Model: Use male C57BL/6J mice, fasted overnight before the experiment.

-

Induction of Hepatotoxicity: Administer 300 mg/kg of acetaminophen (APAP), dissolved in warm sterile saline, via intraperitoneal (i.p.) injection.

-

This compound Preparation: Dissolve this compound in sterile saline to a final concentration for a 10 ml/kg injection volume (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 0.5 mg/mL solution).

-

Treatment Administration: At 1.5 hours post-APAP injection, administer the prepared this compound solution (e.g., 10 or 20 mg/kg) via i.p. injection. A vehicle control group should receive saline only.

-

Sample Collection: At designated time points (e.g., 3, 6, or 12 hours post-APAP), euthanize mice. Collect blood via cardiac puncture for plasma alanine (B10760859) aminotransferase (ALT) analysis. Perfuse the liver with saline and collect tissue samples for histology (H&E staining), western blotting (e.g., for JNK, Bax), and oxidative stress assays (e.g., GSSG, nitrotyrosine).

In Vitro Protocol: Assessment of Mitochondrial ROS in Cultured Cells

This protocol details the use of this compound and the fluorescent probe MitoSOX™ Red to measure mitochondrial superoxide in cultured cells.[1][4][16]

-

Cell Culture: Plate cells (e.g., cardiomyocytes or SH-SY5Y neuroblastoma cells) in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10-100 µM) or a vehicle control. Incubate for 1-2 hours at 37°C.

-

Induction of Oxidative Stress: Add the stress-inducing agent (e.g., high glucose, rotenone, or lipopolysaccharide) to the wells and co-incubate with this compound for the desired duration (e.g., 1 to 24 hours).

-

MitoSOX™ Red Staining:

-

Prepare a 5 µM working solution of MitoSOX™ Red mitochondrial superoxide indicator in warm Hanks' Balanced Salt Solution (HBSS).

-

Remove the medium from the cells and wash once with warm HBSS.

-

Add the MitoSOX™ working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.

-

-

Imaging and Quantification:

-

Wash the cells three times with warm HBSS.

-

Immediately analyze the cells using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.

-

Quantify the mean fluorescence intensity and normalize the treatment groups to the vehicle-treated control group.

-

Conclusion

This compound is a potent and specific tool for the study and potential treatment of pathologies driven by mitochondrial oxidative stress. Its unique chemical structure allows for targeted delivery to the primary site of ROS production, offering a significant advantage over non-targeted antioxidants.[17] The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations, paving the way for new insights into disease mechanisms and novel therapeutic strategies.

References

- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C29H35ClN2O2P | CID 139269842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of mito-TEMPO, a mitochondria-targeted antioxidant, in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of MitoTEMPO's Triphenylphosphonium (TPP+) Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of MitoTEMPO, a mitochondria-targeted antioxidant, with a core focus on the function of its triphenylphosphonium (TPP+) cation. This compound has emerged as a critical tool in the study of mitochondrial oxidative stress and its role in a plethora of pathologies. Its efficacy is intrinsically linked to the TPP+ moiety, which directs the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) antioxidant to the mitochondrial matrix. This guide will dissect the mechanism of TPP+-mediated mitochondrial targeting, present quantitative data on this compound's effects, provide detailed experimental protocols for its use, and visualize the key signaling pathways it modulates.

The Triphenylphosphonium (TPP+) Cation: A Mitochondrial GPS

The primary role of the TPP+ cation in this compound is to act as a highly efficient targeting moiety, delivering the TEMPO antioxidant specifically to the mitochondria.[1][2][3] This targeted delivery is crucial for mitigating the detrimental effects of mitochondrial reactive oxygen species (ROS) at their source. The mechanism of TPP+-mediated mitochondrial accumulation is a multi-step process driven by the electrochemical gradients across cellular membranes.

Mechanism of Mitochondrial Targeting:

-

Plasma Membrane Permeation: The TPP+ cation is lipophilic, allowing it to readily pass through the plasma membrane of the cell.[4] The negative membrane potential of the cell interior relative to the exterior (-30 to -60 mV) facilitates an initial 5- to 10-fold accumulation of the TPP+-conjugated molecule within the cytoplasm.

-

Mitochondrial Accumulation: The key to the specific and high-level accumulation of TPP+-conjugates within the mitochondria lies in the substantial mitochondrial membrane potential (ΔΨm), which is approximately -150 to -180 mV (negative inside the matrix). This strong negative potential acts as an electrophoretic force, driving the positively charged TPP+ cation and its cargo (TEMPO) from the cytoplasm into the mitochondrial matrix.[1][2] This process is governed by the Nernst equation, which describes the distribution of an ion across a permeable membrane. The result is a remarkable concentration of the TPP+-conjugate within the mitochondria, estimated to be 100- to 1000-fold higher than in the cytoplasm.[5][6]

This highly efficient, targeted delivery system ensures that the antioxidant payload of this compound is concentrated precisely where mitochondrial ROS are generated, maximizing its therapeutic potential while minimizing off-target effects.

Quantitative Data on this compound's Efficacy

The following tables summarize the effective concentrations and observed effects of this compound from various published studies, providing a quantitative overview of its biological activity.

Table 1: Effective Concentrations of this compound in Cell Culture

| Cell Type | Application | Recommended Concentration | Incubation Time | Observed Effect | Reference(s) |

| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against rotenone-induced toxicity | 10 - 1000 µM | Pre-treatment for 2h, then co-treatment | Reduced apoptosis and decreased ROS levels. | [1] |

| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate-induced cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[7] | [7] |

| LLC-PK1 (Porcine Kidney Epithelial) | Protection against ATP depletion-induced cytotoxicity | 1 - 1000 nM | Not specified | Dose-dependent reduction in cytotoxicity and caspase-3 activation. | [1] |

| B16-F0 (Mouse Melanoma) | Inhibition of cell growth | 5 - 50 nM | 24 hours | Decreased cell number and induced apoptosis.[3] | [3] |

| NRK-52E (Rat Kidney Epithelial) | Protection against oxalate-induced injury | 10 µM | Pre-treatment for 1 hour | Increased cell viability, decreased LDH and MDA release.[6] | [6] |

| Porcine Embryos | Improvement of development competence | 0.1 µM | Not specified | Increased blastocyst formation rate.[8] | [8] |

| Adult Cardiomyocytes | Inhibition of high glucose-induced cell death | 25 nM | 24 hours | Prevented cell death and inhibited mitochondrial superoxide (B77818) generation. | [9] |

Table 2: Quantitative Effects of this compound on Mitochondrial and Cellular Parameters

| Parameter | Cell/Animal Model | Treatment Conditions | Quantitative Effect | Reference(s) |

| Mitochondrial Accumulation | Bovine Aortic Endothelial Cells | 1 µM this compound for 1 hour | ~15 µM concentration in mitochondria (~15-fold accumulation) | [10] |

| Cell Viability (MTT Assay) | SH-SY5Y cells | 100 µM glutamate (B1630785) +/- 50 µM this compound for 24h | Restored cell viability to ~83% | [7] |

| Cell Viability (MTT Assay) | SH-SY5Y cells | 100 µM glutamate +/- 100 µM this compound for 24h | Restored cell viability to ~94% | [7] |

| Mitochondrial Superoxide (MitoSOX) | IL-13 treated respiratory epithelial cells | IL-13 +/- this compound | Significantly reduced IL-13-induced increase in ROS. | [11] |

| ATP Levels | Oxalate-treated NRK-52E cells | 700 µM oxalate (B1200264) +/- 10 µM this compound for 3h | Significantly increased ATP levels compared to oxalate alone. | [6] |

| Serum ALT (liver injury marker) | Acetaminophen-treated mice | 400 mg/kg APAP +/- 5-20 mg/kg Mito-T 1h post-APAP | Dose-dependently suppressed the increase in serum ALT. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.[1]

-

Add a cytotoxic agent if investigating protective effects, and co-incubate with this compound for the desired time (e.g., 24 or 48 hours).

-

After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.

-

Calculate cell viability as a percentage of the control group.

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

This protocol measures mitochondrial superoxide levels in live cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

MitoSOX™ Red mitochondrial superoxide indicator (5 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells and treat with this compound and/or a stress-inducing agent. A pre-incubation of at least 30-60 minutes with this compound is recommended.[13]

-

Remove the medium and wash the cells once with warm HBSS.[1]

-

Load the cells with 2.5-5 µM MitoSOX Red in HBSS and incubate for 10-30 minutes at 37°C, protected from light.[1][14]

-

Wash the cells three times with warm HBSS.[1]

-

Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.[6]

-

Quantify the fluorescence intensity and normalize to the control group.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol assesses changes in mitochondrial membrane potential (ΔΨm). JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

DMSO

-

PBS or assay buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture and treat cells with this compound and/or a compound that alters ΔΨm. Include a positive control for depolarization (e.g., CCCP or FCCP).[5]

-

Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.[5]

-

Remove the culture medium and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C, protected from light.[5]

-

Wash the cells once or twice with pre-warmed PBS or assay buffer.[5]

-

Resuspend the cells in a suitable buffer for analysis.

-

Analyze the cells by flow cytometry (detecting green fluorescence in the FITC channel and red fluorescence in the PE channel) or fluorescence microscopy.[5]

-

The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing changes in protein expression and phosphorylation in signaling pathways, such as PI3K/Akt/mTOR, after this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Seed cells and treat with this compound and/or a stimulus.

-

After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[1]

-

Determine the protein concentration of each lysate.[15]

-

Normalize protein concentrations and denature by boiling in Laemmli sample buffer.[15]

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.[1]

-

Quantify the band intensities and normalize to a loading control.

Signaling Pathways Modulated by this compound

This compound, by scavenging mitochondrial ROS, can significantly impact various cellular signaling pathways that are sensitive to redox state.

PI3K/Akt/mTOR Pathway

Mitochondrial ROS can suppress the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival, growth, and proliferation, and an inhibitor of autophagy.[16] By reducing mitochondrial superoxide, this compound can lead to the activation of this pro-survival pathway.[7]

Intrinsic Apoptosis Pathway

Excessive mitochondrial ROS can lead to mitochondrial dysfunction, including the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates the caspase cascade, leading to programmed cell death (apoptosis). By scavenging mitochondrial superoxide, this compound can prevent these events and inhibit apoptosis.[1]

HIF-1α and Metabolic Reprogramming

In some cancer cells, mitochondrial ROS can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes a shift towards glycolytic metabolism (the Warburg effect). By scavenging mitochondrial superoxide, this compound can lead to the destabilization of HIF-1α, thereby inhibiting glycolysis and promoting a more oxidative metabolic phenotype, which can be detrimental to cancer cell survival.[7]

Conclusion

The triphenylphosphonium cation is the cornerstone of this compound's efficacy, enabling the targeted delivery of the TEMPO antioxidant to the site of mitochondrial ROS production. This targeted approach, supported by a wealth of quantitative data, has established this compound as an invaluable tool for researchers and drug developers. The detailed experimental protocols provided in this guide offer a practical framework for its application in the laboratory. By understanding the intricate interplay between this compound and key cellular signaling pathways, the scientific community can continue to unravel the complex role of mitochondrial oxidative stress in health and disease, paving the way for novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mito-TEMPO improves development competence by reducing superoxide in preimplantation porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial-Targeted Antioxidant Therapy Decreases Transforming Growth Factor-β–Mediated Collagen Production in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Intracellular Localization, Accumulation, and Analysis of MitoTEMPO

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Mitochondrial Targeting

MitoTEMPO is a mitochondria-targeted antioxidant designed to specifically scavenge mitochondrial superoxide (B77818).[1][2] Its structure comprises two key moieties: the antioxidant piperidine (B6355638) nitroxide (TEMPO) and a lipophilic triphenylphosphonium (TPP) cation.[2][3][4] The positive charge of the TPP cation facilitates its passage across lipid bilayers and drives its accumulation within the mitochondria, which have a significant negative membrane potential. This targeted delivery allows this compound to accumulate several hundred-fold within the mitochondrial matrix compared to the cytoplasm, concentrating its potent superoxide scavenging activity at a primary site of reactive oxygen species (ROS) production.[1][2][5]

Mitochondrial dysfunction and the resultant oxidative stress are implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's, and kidney and liver damage.[2] By directly neutralizing superoxide at its source, this compound serves as a powerful tool to investigate the role of mitochondrial ROS in disease and as a potential therapeutic agent.[5][6]

Intracellular Localization and Quantitative Accumulation

The efficacy of this compound is directly related to its ability to concentrate within mitochondria. Studies have quantified its distribution across cellular compartments, confirming its targeted accumulation.

Quantitative Data on this compound Distribution

The following table summarizes quantitative findings on the accumulation of this compound in various cellular and tissue compartments.

| Cell/Tissue Type | Experimental Condition | Extracellular Conc. | Cytoplasmic Conc. | Mitochondrial Conc. | Fold Accumulation (Mito/Extra) | Reference |

| Bovine Aortic Endothelial Cells | 1 µmol/L this compound for 1 hour | 1 µmol/L (in media) | ~3 µmol/L | ~15 µmol/L | ~15x | [7] |

| Rat Cochlea (Perilymph) | 1 mg/kg i.p. injection, measured after 15 min | N/A | N/A | 18.541 µg/kg | N/A | [8] |

| General (stated principle) | Driven by mitochondrial membrane potential | - | - | - | Several hundred-fold | [1][2][5] |

Experimental Protocols

Accurate assessment of this compound's localization and its effects on mitochondrial ROS requires specific and robust methodologies.

Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from methodologies used to detect this compound in tissue samples and can be applied to subcellular fractions.[8]

Objective: To quantify the concentration of this compound in isolated mitochondria and cytoplasm.

Workflow Diagram:

Caption: Workflow for this compound quantification via LC-MS/MS.

Methodology:

-

Cell Culture and Treatment: Plate and culture cells to desired confluency. Treat with this compound at the desired concentration and duration (a 1-hour pre-treatment is often recommended for accumulation).[9]

-

Subcellular Fractionation:

-

Harvest cells and wash with PBS.

-

Use a mitochondrial isolation kit (or Dounce homogenization followed by differential centrifugation) to separate the mitochondrial and cytosolic fractions. A detailed protocol for mitochondrial isolation can be found in the literature.[10]

-

-

Sample Preparation: [8]

-

To a known volume or protein mass of the mitochondrial or cytosolic fraction, add 100 µl of ice-cold methanol to precipitate proteins.

-

Vortex the sample vigorously.

-

Centrifuge at 5,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for analysis.

-

-

Chromatographic Separation: [8]

-

LC System: Agilent Triple Quadrupole LC/MS (or equivalent).

-

Column: Agilent C18 column (e.g., 100 × 2.1 mm, 3 μm particle size).

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

-

Mobile Phase A: 0.1% (v/v) formic acid in 5 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-15 min: 95% A, 5% B.

-

15-17 min: 20% A, 80% B.

-

17-20 min: 100% A.

-

-

-

MS/MS Detection: [8]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Source Temperature: 500°C.

-

Detection: Monitor for the parent ion with a mass-to-charge ratio (m/z) corresponding to this compound (e.g., 474.2 for the parent ion after losing its chloride counter-ion).

-

-

Quantification: Generate a standard curve using known concentrations of a this compound standard to quantify the concentration in the samples.

Protocol: Measurement of Mitochondrial Superoxide with MitoSOX Red

MitoSOX Red is a cell-permeant fluorogenic dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[11] This protocol details its use with flow cytometry for high-throughput quantitative analysis.

Objective: To quantify changes in mitochondrial superoxide levels in live cells following treatment.

Workflow Diagram:

Caption: Workflow for mitochondrial superoxide detection by flow cytometry.

Methodology:

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of anhydrous DMSO.[11] Store protected from light at -20°C.

-

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and grow to the desired density.

-

Pre-treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).

-

Introduce the oxidative stressor (e.g., high glucose, Antimycin A) for the desired duration.[12]

-

-

MitoSOX Staining:

-

Cell Harvesting:

-

Gently wash the cells twice with pre-warmed buffer (e.g., PBS or HBSS).[11]

-

Harvest the cells using trypsinization.

-

Neutralize trypsin with medium containing FBS and centrifuge to pellet the cells.

-

-

Flow Cytometry Analysis:

-

Data Analysis:

-

Calculate the relative fluorescence intensity compared to the control group to quantify the fold-increase in mitochondrial superoxide.

-

Signaling Pathways Modulated by this compound

By scavenging mitochondrial superoxide, this compound influences downstream signaling cascades that are sensitive to the cellular redox state. Its application has been shown to modulate pathways involved in cell survival, inflammation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and autophagy. In the context of glutamate-induced neurotoxicity, excessive mitochondrial ROS can suppress this pathway, leading to increased autophagic cell death. This compound has been shown to counteract this effect.[15]

Signaling Diagram:

References

- 1. This compound = 98 HPLC 1334850-99-5 [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing Mitochondrial Redox Status by Flow Cytometric Methods: Vascular Response to Fluid Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

MitoTEMPO: A Targeted Approach to Combating Mitochondrial Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases. Mitochondria, the primary sites of cellular respiration, are also the main source of endogenous ROS. The overproduction of mitochondrial ROS (mtROS) can lead to cellular damage and has been implicated in conditions ranging from neurodegenerative diseases and cardiovascular disorders to metabolic syndrome and aging. MitoTEMPO, a mitochondria-targeted antioxidant, has emerged as a powerful tool to specifically address the detrimental effects of mtROS. This technical guide provides a comprehensive overview of the core mechanisms by which this compound protects against oxidative stress, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: Scavenging Superoxide (B77818) at its Source

This compound, chemically known as (2-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride, is a novel antioxidant engineered for targeted delivery to mitochondria.[1][2] Its unique structure comprises two key functional components: a triphenylphosphonium (TPP) cation and a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety.[2][3] The positively charged TPP cation facilitates the molecule's accumulation within the negatively charged mitochondrial matrix, a process driven by the mitochondrial membrane potential.[2][4] This targeted delivery allows for a high concentration of the antioxidant at the primary site of ROS production, enhancing its efficacy while minimizing off-target effects.[1][5]

The antioxidant activity of this compound resides in its TEMPO moiety, which is a potent superoxide dismutase (SOD) mimetic.[1][4][6] It effectively scavenges superoxide radicals (O₂•⁻), a primary ROS generated during cellular respiration, and converts them into less reactive species.[4][7] In addition to its superoxide scavenging properties, this compound has also been shown to possess alkyl radical scavenging capabilities.[1] By neutralizing these harmful radicals at their source, this compound prevents downstream oxidative damage to mitochondrial components, such as lipids, proteins, and mitochondrial DNA (mtDNA), thereby preserving mitochondrial function and overall cellular health.[2][8]

Diagram of this compound's Structure and Targeting Mechanism

References

- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondria Specific Antioxidant, this compound, Modulates Cd Uptake and Oxidative Response of Soybean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mito-TEMPO (hydrate) | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

MitoTEMPO in models of cardiac dysfunction and heart failure

An In-depth Technical Guide on MitoTEMPO in Models of Cardiac Dysfunction and Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Cardiac Pathology

Mitochondrial dysfunction, characterized by excessive reactive oxygen species (ROS) production, is a central pathogenic mechanism in various forms of cardiac dysfunction, including diabetic cardiomyopathy, heart failure, and ischemia-reperfusion injury. The mitochondria, while essential for cellular energy production, can become a primary source of damaging oxidative stress, leading to cardiomyocyte death, adverse cardiac remodeling, and impaired contractility.

This compound, a mitochondria-targeted antioxidant, has emerged as a critical investigational tool and potential therapeutic agent. It is designed to selectively accumulate within the mitochondrial matrix, the primary site of ROS generation, where it effectively scavenges superoxide (B77818) radicals. This targeted approach offers a significant advantage over general antioxidants, which have often failed in clinical trials, potentially due to their inability to reach the subcellular source of oxidative stress. This guide provides a comprehensive technical overview of this compound's application in preclinical models of cardiac disease, focusing on quantitative outcomes, detailed experimental methodologies, and the core signaling pathways involved.

**Mechanism of Action

This compound is a compound that combines a piperidine (B6355638) nitroxide (TEMPO), which has superoxide dismutase (SOD) mimetic properties, with a triphenylphosphonium (TPP+) cation. The lipophilic TPP+ cation allows the molecule to easily cross lipid bilayers and accumulate several hundred-fold within the mitochondria, driven by the negative mitochondrial membrane potential. Once inside, the TEMPO moiety scavenges superoxide, mitigating oxidative damage at its source.

Quantitative Data from Preclinical Models

The efficacy of this compound has been demonstrated across a range of rodent models of cardiac dysfunction. The following tables summarize the quantitative data from key studies.

Table 1: this compound in Models of Diabetic Cardiomyopathy

| Animal Model | Administration Route & Dosage | Duration | Key Cardiac Function & Biomarker Findings | Reference |

| Type 1 Diabetes (Streptozotocin-induced mice) | Intraperitoneal (IP) injection; 0.7 mg/kg/day | 30 days | Inhibited mitochondrial ROS generation, prevented oxidative stress, decreased apoptosis, and reduced myocardial hypertrophy. | |

| Type 2 Diabetes (db/db mice) | Intraperitoneal (IP) injection; 0.7 mg/kg/day | 30 days | Reduced cardiomyocyte size, decreased mRNA levels of ANP and β-MHC, prevented increase in caspase-3 activity, and increased BCL-2 protein expression. |

Table 2: this compound in Models of Pressure Overload, Heart Failure, and Aging

| Animal Model | Administration Route & Dosage | Duration | Key Cardiac Function & Biomarker Findings | Reference |

| Pressure Overload Heart Failure (mouse model) | N/A | N/A | Improved cardiac function. | |

| Non-ischemic Heart Failure (guinea pig model) | N/A | 4 weeks | Abolished sudden cardiac death (SCD) (from 65% to 0%), decreased PVC burden, and reduced dispersion of repolarization. | |

| Cardiac Aging (old mice, 70 weeks) | Subcutaneous (s.c.) minipump; 180 µg/kg/day | 28 days | Improved left ventricular ejection fraction from 48% to 62%; decreased superoxide and NADPH oxidase activity; restored coronary artery vasodilation. | |

| Right Ventricular Pressure Overload (PAB mouse model) | Subcutaneous (s.c.) minipump; 0.7 mg/kg/day | 6 weeks | Significantly improved systolic RV function. |

Table 3: this compound in Models of Ischemia-Reperfusion and Other Injuries

| Animal Model | Administration Route & Dosage | Duration | Key Cardiac Function & Biomarker Findings | Reference |

| Ischemia-Reperfusion (MCAO stroke model, Wistar rats) | Intraperitoneal (IP) injection; 0.7 mg/kg/day | 14 days prior to I/R | Provided a protective effect on most cardiac parameters affected by ischemia-reperfusion. | |

| Burn-Induced Cardiac Dysfunction (rat model) | Intraperitoneal (IP) injection; 7 mg/kg | Single dose, harvested at 24 hrs | Reversed cardiac dysfunction; reduced cardiac H2O2 by 95%; increased cardiac antioxidants by 73%; reduced cardiac fibrosis staining area score by 65%. | |

| 5-Fluorouracil Cardiotoxicity (mouse model) | Intraperitoneal (IP) injection; 0.1 mg/kg/day | 7 days | Significantly decreased levels of cardiac injury markers and the percentage of non-viable myocardium. | |

| Arrhythmia/Sudden Cardiac Death (ACE8/8 mice) | Intraperitoneal (IP) injection; 0.7 mg/kg/day | 2 weeks | Reduced sudden cardiac death from 74% to 18%; decreased ventricular tachycardia inducibility from 90% to 17%; increased Connexin43 level at gap junctions by 2.6-fold. |

Signaling Pathways and Experimental Workflows

This compound exerts its cardioprotective effects by modulating key signaling cascades initiated by mitochondrial oxidative stress.

Core Mechanism of this compound Action

The primary action of this compound is to directly scavenge superoxide within the mitochondria, preventing the initial burst of oxidative damage that triggers downstream pathological signaling.

Caption: this compound scavenges superoxide at the mitochondrial electron transport chain.

This compound in Diabetic Cardiomyopathy Signaling

In diabetic models, high glucose levels stimulate mitochondrial ROS production. This activates stress-related kinases like ERK1/2, leading to apoptosis and hypertrophy. This compound breaks this cycle by inhibiting the initial ROS signal.

Caption: this compound inhibits high glucose-induced ROS and downstream ERK1/2 signaling.

Mitochondria-NADPH Oxidase (NOX) Crosstalk

Mitochondrial ROS can activate cytosolic ROS sources like NADPH oxidase (NOX), creating a vicious cycle of "ROS-induced ROS release". In some models, this compound not

Neuroprotective Effects of MitoTEMPO in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of MitoTEMPO, a mitochondria-targeted antioxidant, in various experimental models of Alzheimer's disease (AD). By specifically targeting mitochondrial reactive oxygen species (ROS), this compound has emerged as a promising therapeutic agent to counteract the mitochondrial dysfunction central to AD pathogenesis. This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound is a conjugate of the superoxide (B77818) dismutase (SOD) mimetic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and the lipophilic triphenylphosphonium (TPP) cation. This structure allows it to readily cross cellular and mitochondrial membranes and accumulate within the mitochondrial matrix.[1] Its primary neuroprotective mechanism involves the scavenging of mitochondrial superoxide, a key contributor to oxidative stress in the Alzheimer's brain.[2][3] By reducing oxidative damage, this compound helps to preserve mitochondrial function, improve cellular bioenergetics, and mitigate the downstream pathological consequences of amyloid-beta (Aβ) and tau pathologies.[2][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies investigating the effects of this compound in in vitro and in vivo models of Alzheimer's disease.

In Vitro Models

| Cell Line/Model | Treatment | Parameter Measured | Effect of this compound | Reference |

| Primary cultured mouse neurons | Amyloid-beta (Aβ) | Mitochondrial Superoxide Production | Significantly suppressed Aβ-promoted superoxide production.[2] | [2] |

| Primary cultured mouse neurons | Amyloid-beta (Aβ) | Neuronal Lipid Oxidation | Significantly suppressed Aβ-induced lipid oxidation.[2] | [2] |

| Primary cultured mouse neurons | Amyloid-beta (Aβ) | Mitochondrial Membrane Potential | Preserved mitochondrial membrane potential.[2] | [2] |

| Primary cultured mouse neurons | Amyloid-beta (Aβ) | Cytochrome c Oxidase Activity | Preserved cytochrome c oxidase activity.[2] | [2] |

| Primary cultured mouse neurons | Amyloid-beta (Aβ) | ATP Production | Preserved ATP production.[2] | [2] |

| Primary cultured mouse neurons | Amyloid-beta (Aβ) | Mitochondrial DNA (mtDNA) Depletion | Substantially mitigated Aβ-induced mtDNA depletion.[2] | [2] |

| SH-SY5Y neuroblastoma cells | Glutamate (B1630785) (100 µM) | Cell Viability | Restored cell viability to 82.90% (50 µM Mito-TEMPO) and 93.56% (100 µM Mito-TEMPO).[1] | [1] |

| SH-SY5Y neuroblastoma cells | Glutamate (100 µM) | LDH Release | Significantly reduced glutamate-induced LDH release.[1] | [1] |

| SH-SY5Y neuroblastoma cells | Glutamate (100 µM) | Intracellular ROS | Attenuated the generation of ROS.[1] | [1] |

| SH-SY5Y neuroblastoma cells | Glutamate (100 µM) | Mitochondrial Membrane Potential | Improved mitochondrial membrane potential.[1] | [1] |

| SH-SY5Y neuroblastoma cells | Glutamate (100 µM) | SOD Activity | Restored SOD activity to 76.78% (50 µM Mito-TEMPO) and 98.12% (100 µM Mito-TEMPO).[1] | [1] |

| MCI and AD cybrids | Endogenous mitochondrial dysfunction | Tau Oligomer Accumulation | Robustly suppressed tau oligomer accumulation.[3][4] | [3][4] |

| Cortical neurons from tau mice | Endogenous tau pathology | Tau Oligomer Accumulation | Robustly suppressed tau oligomer accumulation.[3][4] | [3][4] |

In Vivo Models

| Animal Model | Treatment | Parameter Measured | Effect of this compound | Reference |

| APdE9 mice | Aging | Mitochondrial Redox Status (EPR) | Not explicitly stated for treatment, but used as a probe to demonstrate increased oxidative stress in the model. | [3] |

| Transgenic mouse model of AD | Not specified | Cognitive Function | Improved cognitive function. | [5] |

| Transgenic mouse model of AD | Not specified | Pericyte Loss and BBB Leakage | Reduced pericyte loss and blood-brain barrier leakage. | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound and Alzheimer's disease.

In Vitro Neuroprotection Assays

1. Primary Neuronal Culture and Aβ Treatment:

-

Cell Source: Primary cortical or hippocampal neurons are typically isolated from embryonic day 15-18 mice or rats.[2]

-

Culture Conditions: Neurons are plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Aβ Preparation: Oligomeric Aβ (typically Aβ₁₋₄₂) is prepared by incubating synthetic peptides at 4°C for 24 hours.

-

Treatment Protocol: Neurons are pre-treated with this compound (concentrations often range from 10-100 µM) for 1-2 hours before the addition of oligomeric Aβ (typically 1-10 µM) for 24 hours.[1][2]

2. SH-SY5Y Cell Culture and Glutamate-Induced Excitotoxicity:

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for neurotoxicity studies.[1]

-

Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum.

-

Treatment Protocol: Cells are treated with glutamate (e.g., 100 µM) in the presence or absence of this compound (e.g., 50 and 100 µM) for 24 hours.[1]

3. Measurement of Mitochondrial Superoxide:

-

Method: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

-

Procedure: Following treatment, cells are incubated with MitoSOX Red (typically 2.5-5 µM) for 10-30 minutes at 37°C. The fluorescence intensity is then measured using a fluorescence microscope or plate reader.[6]

4. Assessment of Cell Viability:

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell metabolic activity as an indicator of viability.[1]

-

Procedure: After treatment, MTT solution is added to the cells and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.[7]

5. Western Blotting for Signaling Proteins and Tau Phosphorylation:

-

Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.[1][8]

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, mTOR, Tau at specific phospho-sites).[1][9][10]

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.

Caption: this compound's mechanism in AD involves scavenging mitochondrial superoxide, which in turn modulates the PI3K/Akt/mTOR pathway to promote neuronal survival.

Caption: A generalized workflow for investigating the neuroprotective effects of this compound in in vitro models of Alzheimer's disease.

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models of Alzheimer's disease. By targeting the source of mitochondrial oxidative stress, it effectively ameliorates key pathological features, including neuronal cell death, mitochondrial dysfunction, and aspects of Aβ and tau-related pathology. The modulation of the PI3K/Akt/mTOR signaling pathway appears to be a critical component of its pro-survival effects. Further research, particularly in in vivo models, is warranted to fully elucidate its therapeutic efficacy and to pave the way for potential clinical applications in the treatment of Alzheimer's disease.

References

- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Mitochondrial Oxidative Stress in the Brain of a Transgenic Mouse Model of Alzheimer's Disease by in vitro Electron Paramagnetic Resonance Spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial oxidative stress contributes to the pathological aggregation and accumulation of tau oligomers in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondria-targeted antioxidant this compound protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

MitoTEMPO: A Technical Guide to Mitigating Lipopolysaccharide-Induced Liver Injury

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of MitoTEMPO, a mitochondria-targeted antioxidant, in ameliorating lipopolysaccharide (LPS)-induced liver injury. We delve into the molecular mechanisms, present key quantitative data from preclinical studies, and provide detailed experimental protocols to facilitate further research and development in this critical area.

Introduction: The Challenge of LPS-Induced Liver Injury

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of the innate immune response. In conditions such as sepsis, translocation of LPS into the bloodstream can lead to an uncontrolled inflammatory cascade, with the liver being a primary target organ.[1][2] This LPS-induced hepatotoxicity is characterized by hepatocellular damage, inflammation, and oxidative stress, significantly contributing to the high morbidity and mortality associated with sepsis.[1][2]

Mitochondria, the primary sites of cellular respiration, are also a major source of reactive oxygen species (ROS).[2] Under pathological conditions like LPS exposure, mitochondrial dysfunction leads to excessive ROS production, which in turn fuels a vicious cycle of oxidative stress and inflammation, culminating in liver injury.[1] this compound, a mitochondria-specific superoxide (B77818) scavenger, has emerged as a promising therapeutic agent by directly targeting the source of this oxidative burst.[2] This guide will provide a comprehensive overview of its mechanism of action and practical information for its investigation.

Mechanism of Action: How this compound Protects the Liver

This compound's hepatoprotective effects are primarily attributed to its ability to neutralize mitochondrial ROS, thereby interrupting the downstream inflammatory and cell death pathways initiated by LPS.[1][2] The core mechanism involves the inhibition of the NF-κB and NLRP3 inflammasome signaling cascades.

LPS triggers an inflammatory response by activating Toll-like receptor 4 (TLR4) on liver cells, particularly Kupffer cells.[3] This activation leads to the downstream activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[1][3] The resulting increase in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β amplifies the inflammatory response and contributes to hepatocyte damage.[1]

Simultaneously, mitochondrial ROS can activate the NLRP3 inflammasome, a multi-protein complex that promotes the maturation and release of IL-1β and IL-18, further intensifying inflammation.[1][4] Activation of the NLRP3 inflammasome can also lead to pyroptosis, a pro-inflammatory form of programmed cell death.[1][5]

This compound, by scavenging mitochondrial ROS, effectively dampens the activation of both the NF-κB and NLRP3 inflammasome pathways.[1] This leads to a reduction in pro-inflammatory cytokine production, decreased pyroptosis, and ultimately, the mitigation of LPS-induced liver injury.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in mitigating LPS-induced liver injury.

Table 1: Effect of this compound on Liver Injury Markers

| Marker | LPS Group | LPS + this compound Group | Fold Change (LPS vs. Control) | Fold Change (LPS + this compound vs. LPS) | Reference |

| Serum ALT | Elevated | Significantly Decreased | ~3-fold increase | ~1.5-fold decrease | [1] |

| Serum AST | Elevated | Significantly Decreased | ~4-fold increase | ~2-fold decrease | [1] |

| Liver Injury Score | Increased | Significantly Decreased | - | Decreased | [1] |

| TUNEL-positive cells | Increased | Significantly Decreased | - | Decreased | [1] |

Table 2: Effect of this compound on Oxidative Stress Markers

| Marker | LPS Group | LPS + this compound Group | Reference |

| Serum MDA | Increased | Significantly Decreased | [1][2] |

| SOD Activity | Decreased | Significantly Increased | [1][2] |

| MitoSOX Fluorescence | Increased | Decreased | [1] |

Table 3: Effect of this compound on Inflammatory Markers

| Marker | LPS Group | LPS + this compound Group | Reference |

| Serum IL-6 | Increased | Significantly Decreased | [1] |

| Serum IL-1β | Increased | Significantly Decreased | [1] |

| Serum TNF-α | Increased | Significantly Decreased | [1] |

| Liver NF-κB mRNA | Increased | Decreased | [1] |

| Liver p-NF-κB (p65) | Increased | Decreased | [1] |

| Pyroptosis-related proteins | Increased | Decreased | [1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, serving as a guide for researchers aiming to replicate or build upon these findings.

Animal Model of LPS-Induced Liver Injury

-

Animal Strain: Male C57BL/6 mice or Wistar rats are commonly used.[1][6]

-

Acclimation: Animals should be acclimated for at least one week before the experiment with free access to food and water.[7]

-

Grouping: Randomly divide animals into three groups: Control, LPS, and LPS + this compound.[1]

-

LPS Administration: Induce liver injury by a single intraperitoneal (i.p.) injection of LPS (from E. coli O111:B4) at a dosage of 5 mg/kg body weight.[1] The control group receives an equivalent volume of sterile phosphate-buffered saline (PBS).[1]

-

This compound Treatment: In the treatment group, administer this compound at a dose of 20 mg/kg body weight via i.p. injection 1 hour prior to LPS injection.[1]

-

Sample Collection: Euthanize animals 24 hours after LPS administration.[1] Collect blood via cardiac puncture for serum analysis and harvest liver tissues for histopathology, molecular, and biochemical assays.[1]

Assessment of Liver Injury

-

Serum Transaminases: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits.[8]

-

Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section at 4-5 µm. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver morphology and injury.[1]

-

TUNEL Assay: To detect apoptotic cells, perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on liver sections according to the manufacturer's instructions.[1]

Measurement of Oxidative Stress

-

Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA) levels in serum or liver homogenates using a thiobarbituric acid reactive substances (TBARS) assay kit.[1]

-

Superoxide Dismutase (SOD) Activity: Determine SOD activity in serum or liver homogenates using a commercially available SOD assay kit.[1]

-

Mitochondrial Superoxide Production (MitoSOX Staining): Use MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, on fresh liver tissue sections.[9] Visualize and quantify the fluorescence intensity using a fluorescence microscope.[1]

Analysis of Inflammatory Response

-

Cytokine Measurement (ELISA): Quantify the concentrations of TNF-α, IL-6, and IL-1β in serum and liver tissue homogenates using enzyme-linked immunosorbent assay (ELISA) kits.[1]

-

Gene Expression Analysis (qPCR): Extract total RNA from liver tissue and reverse transcribe it to cDNA.[1] Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target genes such as Nfkb1, Tnf, Il6, and Il1b.[1]

-

Western Blot Analysis: Extract total and nuclear proteins from liver tissues.[1] Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against p-NF-κB (p65), NLRP3, cleaved caspase-1, and other proteins of interest.[1][4]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the general experimental workflow.

References

- 1. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cqykdxxb.ijournals.cn [cqykdxxb.ijournals.cn]

- 6. mdpi.com [mdpi.com]

- 7. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatotoxicity and drug-induced liver injury | Abcam [abcam.com]

- 9. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of MitoTEMPO

For Researchers, Scientists, and Drug Development Professionals

Abstract